Molecular Weight Differentiation: Saturated Succinamic Acid Backbone vs. Unsaturated Maleamic Acid Analog
4-(2,4-Difluoroanilino)-4-oxobutanoic acid (CAS 193952-12-4) possesses a saturated butanoic acid backbone, resulting in a molecular weight of 229.18 g/mol. In contrast, the unsaturated maleamic acid analog N-(2,4-difluorophenyl)maleamic acid (CAS 6954-64-9), which contains a C=C double bond in the backbone, has a molecular weight of 227.16 g/mol [1]. This 2.02 g/mol mass difference corresponds to the presence of the double bond (loss of two hydrogen atoms) and fundamentally alters the compound's conformational flexibility and chemical reactivity profile .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 229.18 g/mol |
| Comparator Or Baseline | N-(2,4-Difluorophenyl)maleamic acid (CAS 6954-64-9): 227.16 g/mol |
| Quantified Difference | Δ = +2.02 g/mol (2 additional hydrogen atoms; saturated vs. unsaturated backbone) |
| Conditions | Calculated molecular weight based on molecular formula; target: C10H9F2NO3; comparator: C10H7F2NO3 |
Why This Matters
This molecular weight difference directly reflects backbone saturation, which governs conformational flexibility, metabolic susceptibility, and potential for unwanted side reactions—critical considerations for lead optimization and SAR studies.
- [1] PubChem. (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid. CID: 879606. Molecular Weight: 227.16 g/mol. View Source
